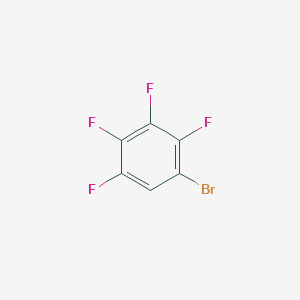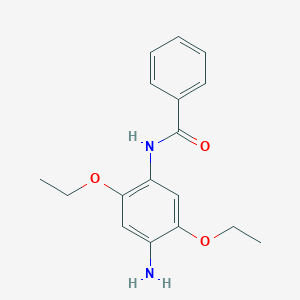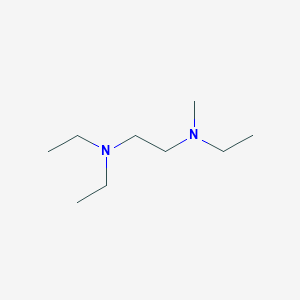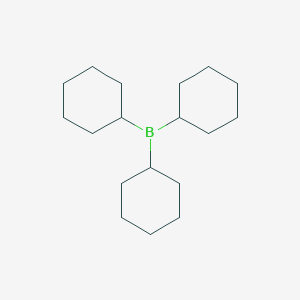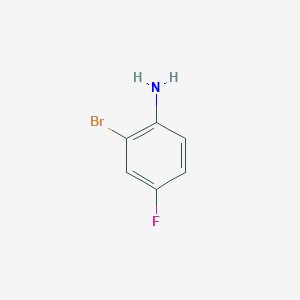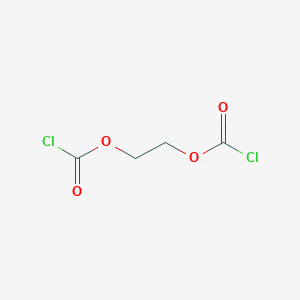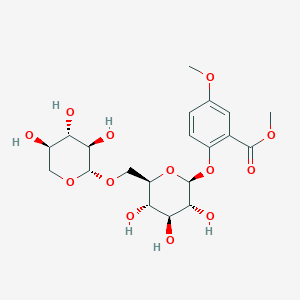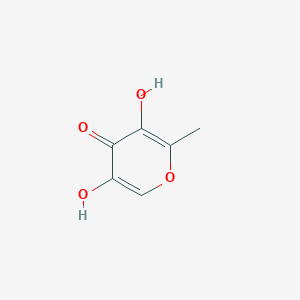
3-tert-Butyltoluene
Overview
Description
Synthesis Analysis
The synthesis of 3-tert-Butyltoluene and related compounds involves various strategies, including catalytic processes and the use of intermediates like N-tert-butanesulfinyl imines and rac-[methylene(3-tert-butyl-1-indenyl)2]ZrCl2. These methods offer pathways to synthesize amines and polymers, indicating the broad utility of 3-tert-Butyltoluene derivatives in synthetic chemistry (Ellman, Owens, & Tang, 2002); (Resconi, Balboni, Baruzzi, Fiori, Guidotti, Mercandelli, & Sironi, 2000).
Molecular Structure Analysis
The molecular structure of 3-tert-Butyltoluene is characterized by the presence of a tert-butyl group attached to a toluene moiety. This structure has been the basis for the development of various chemical reactions and the synthesis of complex molecules, showcasing its importance in organic chemistry and materials science.
Chemical Reactions and Properties
3-tert-Butyltoluene participates in various chemical reactions, including carbonyl reduction, radical cyclization, and oxidative coupling, demonstrating its versatility as a chemical reagent. For example, it has been used in the biosynthesis of key intermediates for pharmaceuticals and in the preparation of catalysts for polymerization processes (Liu, Wu, Zheng, Wang, Zhang, Jin, & Zheng, 2018); (Xia, Zhang, Song, Niu, Liu, & Liang, 2013).
Scientific Research Applications
Electrochemical Methoxylation : 3-tert-Butyltoluene (TBT) undergoes methoxylation in methanol-H2SO4-H2O solutions, particularly on boron-doped diamond electrodes. This process is distinct from that on graphite anodes, as boron-doped diamond favors dimeric products due to its non-catalytic nature, offering potential applications in electrochemical synthesis and modification of organic compounds (Zollinger, Griesbach, Pütter, & Comninellis, 2004).
Phase Equilibrium Studies : In chemical engineering, para-tert-Butyltoluene, produced via alkylation of toluene, is important for separation and purification processes. Studies have provided valuable vapor-liquid equilibrium data at various temperatures and pressures, aiding in the design of efficient distillation systems for its separation (Kumari, Rane, Kumar, & Satyavathi, 2016).
Catalytic Alkylation of Toluene : Catalytic studies have shown that La2O3-modified HY zeolite catalysts can significantly improve the selectivity of p-tert-Butyltoluene in the alkylation of toluene, highlighting applications in catalysis and chemical synthesis (Chen, Dong, & Shi, 2010).
Kinetic Studies in Alkylation : Research on the kinetics of toluene alkylation over various zeolite catalysts, including studies on H-BEA zeolite, offers insights into the reaction mechanisms and efficiencies, crucial for optimizing industrial chemical processes (Wang, Song, Sun, & Wang, 2016).
Radiation-Induced Reactions : Studies have explored the reaction of p-tert-Butyltoluene with deuterium γ-radiolysis products, leading to dealkylation and isomerization. This research has implications in understanding radiation chemistry and potential applications in radiolytic synthesis (Perez & Lilla, 1991).
Metabolic Studies : Metabolic studies of p-tert.-butyltoluene in rats and guinea pigs have revealed insights into its bio-transformation, providing valuable data for assessing its environmental impact and safety in various applications (Walde & Scheline, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
3-tert-Butyltoluene is a chemical compound with the molecular formula C11H16
Mode of Action
It is known that the compound can undergo reactions catalyzed by certain enzymes
Biochemical Pathways
It is known that the compound can participate in reactions catalyzed by certain enzymes . The downstream effects of these reactions on biochemical pathways require further investigation.
Action Environment
It is known that photocatalysis can induce mild oxidations in the absence of water by generating active neutral atomic o* species . This suggests that light exposure may influence the compound’s action.
properties
IUPAC Name |
1-tert-butyl-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-9-6-5-7-10(8-9)11(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIAYWZZZOZUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10148068 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-Butyltoluene | |
CAS RN |
1075-38-3 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-tert-Butyltoluene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23700 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10148068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-tert-Butyltoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes zeolites effective catalysts for synthesizing 3-tert-butyltoluene?
A: Zeolites, specifically HY, Hβ, and HMCM-22, have demonstrated efficacy in catalyzing the alkylation of toluene with tert-butyl alcohol to produce 3-tert-butyltoluene. [, ] Their effectiveness stems from their unique acidic properties. [] The type and strength of acid sites within the zeolite framework significantly influence the reaction's conversion rate and selectivity towards the desired product. For instance, HMCM-22, possessing a high total acid site concentration and a specific ratio of Brønsted to Lewis acid sites, exhibits high activity for toluene conversion and favors the formation of the para-isomer (4-tert-butyltoluene). []
Q2: How does the reaction temperature affect the synthesis of 3-tert-butyltoluene?
A: Research indicates that temperature plays a crucial role in the selectivity of the alkylation reaction. [] While increasing the temperature can enhance the overall conversion of toluene, it can also impact the ratio of 3-tert-butyltoluene to its isomer, 4-tert-butyltoluene. Optimal temperatures need to be determined experimentally for each zeolite catalyst to maximize the yield of the desired isomer. []
Q3: Can the kinetics of 3-tert-butyltoluene synthesis be modeled?
A: Yes, kinetic studies using the H-BEA zeolite catalyst have shown that the reaction of toluene with tert-butyl alcohol to produce 3-tert-butyltoluene (alongside 4-tert-butyltoluene) can be effectively modeled. [] A simplified pseudo-first-order kinetic model has been successfully applied to describe the reaction, providing insights into the reaction mechanism and enabling predictions of reaction rates under different conditions. [] This information is valuable for optimizing the reaction process and reactor design for industrial-scale production.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

